1,1,1,3,3,3-Hexamethyltrisilane
Description
1,1,1,3,3,3-Hexamethyltrisilane (C₆H₁₈Si₃) is a branched organosilicon compound featuring three silicon atoms in a trisilane backbone, with six methyl groups providing steric bulk. It is a precursor in synthesizing silicon-based materials and reactive intermediates, such as disilenes, due to its flexible Si-Si bonds . Its molecular structure and substituent arrangement influence its reactivity, stability, and applications in photophysics and materials science.
Properties
CAS No. |
5089-32-7 |
|---|---|
Molecular Formula |
C6H20Si3 |
Molecular Weight |
176.48 g/mol |
IUPAC Name |
trimethyl(trimethylsilylsilyl)silane |
InChI |
InChI=1S/C6H20Si3/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 |
InChI Key |
OFFVKJINHUQURH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si][Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)[SiH2][Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexamethyltrisilane can be synthesized through the reaction of trimethylchlorosilane with a suitable reducing agent. One common method involves the reduction of trimethylchlorosilane using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
3(CH3)3SiCl+LiAlH4→(CH3)3Si−Si(CH3)2−Si(CH3)3+LiCl+AlCl3
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed:
Oxidation: Silanols (e.g., (CH3)3SiOH) or siloxanes (e.g., (CH3)3SiOSi(CH3)3).
Reduction: Simpler silanes (e.g., (CH3)3SiH).
Substitution: Halosilanes (e.g., (CH3)3SiCl).
Scientific Research Applications
1,1,1,3,3,3-Hexamethyltrisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexamethyltrisilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound valuable in various chemical processes. The molecular targets and pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates in organic synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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